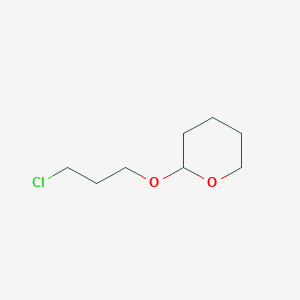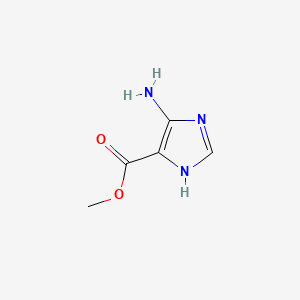
Palmitic acid sucrose monoester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic acid sucrose monoester is a type of sucrose ester, which is a non-ionic surfactant. It is synthesized from sucrose and palmitic acid, a saturated fatty acid. This compound is known for its excellent emulsifying properties and is widely used in the food, cosmetic, and pharmaceutical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitic acid sucrose monoester is typically synthesized through a transesterification reaction. This involves reacting sucrose with vinyl palmitate in the presence of a catalyst such as dimethyl sulfoxide. The reaction conditions are carefully controlled to limit the formation of diesters and ensure the production of the monoester compound .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Transesterification Reaction: Sucrose is reacted with vinyl palmitate in the presence of dimethyl sulfoxide.
Distillation and Solvent Extraction: The reaction mixture undergoes distillation and solvent extraction to remove impurities.
Purification: The final product is purified through membrane filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic acid sucrose monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Palmitic acid sucrose monoester has a wide range of scientific research applications:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential as a transdermal permeation enhancer.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
Wirkmechanismus
The mechanism of action of palmitic acid sucrose monoester involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which allows it to interact with both hydrophilic and lipophilic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monostearate
- Sucrose monolaurate
- Sucrose monooleate
Uniqueness
Palmitic acid sucrose monoester is unique due to its specific fatty acid composition, which provides it with distinct emulsifying properties. Compared to other sucrose esters, it has a higher hydrophobic-lipophilic balance (HLB) value, making it particularly effective in stabilizing oil-in-water emulsions .
Eigenschaften
CAS-Nummer |
26446-38-8 |
|---|---|
Molekularformel |
C28H52O12 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChI-Schlüssel |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















